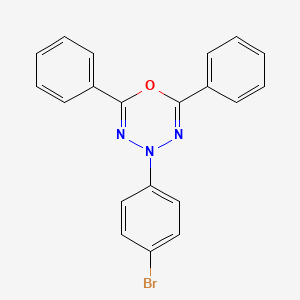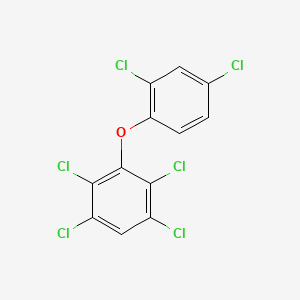
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Scientific Research Applications
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(5-bromopentyl)malonate
- Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
- Diethyl 2-(5-iodopentyl)-3-oxopentanedioate
Uniqueness
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
| 112429-79-5 | |
Molecular Formula |
C14H23BrO5 |
Molecular Weight |
351.23 g/mol |
IUPAC Name |
diethyl 2-(5-bromopentyl)-3-oxopentanedioate |
InChI |
InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3 |
InChI Key |
HYCPLXZMEJRKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)

![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)


